molecular formula C6H7N5 B12854486 4-Hydrazino-7h-pyrrolo[2,3-d]pyrimidine

4-Hydrazino-7h-pyrrolo[2,3-d]pyrimidine

Cat. No.: B12854486
M. Wt: 149.15 g/mol
InChI Key: ISXKAJBUZVKEJP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine typically involves the reaction of pyrrolo[2,3-d]pyrimidine derivatives with hydrazine or its derivatives. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with hydrazine hydrate under reflux conditions . The reaction proceeds smoothly, yielding the desired hydrazino compound.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the scalability of the synthetic route mentioned above suggests that it can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include azo compounds, amino derivatives, and various substituted pyrrolo[2,3-d]pyrimidines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The hydrazino group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of kinase inhibitors, where the compound can block the phosphorylation of target proteins, thereby modulating signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Comparison: 4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, while 4-chloro derivatives are more commonly used as intermediates in synthesis, the hydrazino derivative is more versatile in forming various substituted products and exploring biological interactions .

Properties

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidin-4-ylhydrazine

InChI

InChI=1S/C6H7N5/c7-11-6-4-1-2-8-5(4)9-3-10-6/h1-3H,7H2,(H2,8,9,10,11)

InChI Key

ISXKAJBUZVKEJP-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=NC=N2)NN

Origin of Product

United States

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